molecular formula C13H19NO2 B1306887 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol CAS No. 886-46-4

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

Cat. No.: B1306887
CAS No.: 886-46-4
M. Wt: 221.29 g/mol
InChI Key: BLKKQITUZVROHP-UHFFFAOYSA-N
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Description

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol is a chemical compound with the molecular formula C₁₃H₁₉NO₂. It belongs to the class of piperidine derivatives, which are known for their significant role in medicinal chemistry and pharmaceutical applications . This compound is characterized by a piperidine ring substituted with a benzyl group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol typically involves multiple steps:

    Starting Material: The synthesis often begins with 4-hydroxymethylpyridine.

    Protection: The hydroxyl group is protected using a benzyl group.

    Reduction: The protected intermediate is then reduced using sodium borohydride.

    Hydroboration-Oxidation: This step introduces the hydroxymethyl group.

    Deprotection: Finally, the benzyl group is removed to yield the target compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol involves its interaction with various molecular targets. The piperidine ring structure allows it to interact with neurotransmitter receptors, enzymes, and other biological macromolecules. These interactions can modulate biochemical pathways, leading to therapeutic effects in medicinal applications .

Comparison with Similar Compounds

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol, a piperidine derivative with the chemical formula C13_{13}H19_{19}NO2_2 and CAS number 886-46-4, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a hydroxymethyl group and a benzyl group, which contribute to its reactivity and pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and potential therapeutic applications.

Anticholinesterase Activity

Research indicates that this compound exhibits significant anticholinesterase activity , which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. In vitro studies have shown that this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. The inhibition of AChE can enhance cholinergic transmission, potentially improving cognitive function in patients with Alzheimer's disease .

Neuroprotective Properties

Preliminary studies suggest that this compound may have neuroprotective effects . Its structural features allow it to modulate neurotransmitter systems, particularly those involved in anxiety and depression. The compound's ability to interact with serotonin and dopamine receptors has been explored, indicating potential applications in treating mood disorders .

Binding Affinity Studies

Further investigations into the binding affinity of this compound reveal its interactions with various proteins and enzymes. These studies utilize techniques such as molecular docking to elucidate the binding mechanisms at the molecular level. The compound's interactions may lead to alterations in cellular signaling pathways, making it a subject of interest for pharmacological research .

Biological Activity Mechanism Potential Applications
AnticholinesteraseInhibition of AChEAlzheimer's treatment
NeuroprotectionModulation of neurotransmittersAnxiety and depression therapy
Protein InteractionBinding affinity studiesDrug development

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.
  • Reagents : Sodium hydroxide in methanol is commonly used.
  • Yield : The process yields approximately 61% of the target compound.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Study on Anticancer Activity

A recent study explored the anticancer properties of benzoylpiperidine derivatives, closely related to this compound. These derivatives showed notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. The IC50_{50} values ranged from 19.9 to 75.3 µM, indicating effective inhibition of cancer cell growth . This suggests that modifications to the piperidine structure can enhance biological activity, warranting further exploration into derivatives of this compound.

Neuropharmacological Studies

In another study focusing on neuropharmacology, researchers investigated the effects of piperidine derivatives on anxiety models in rodents. The findings indicated that compounds similar to this compound exhibited anxiolytic effects, potentially through modulation of GABAergic pathways . These results support the hypothesis that this class of compounds may be beneficial in treating anxiety disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol?

Methodological Answer: The synthesis of piperidine derivatives often involves functional group transformations. For this compound, a plausible route is the hydrolysis of ester or carbamate precursors. For example:

  • Step 1: Start with a 1-benzyl-4-piperidone scaffold (common in related compounds, as seen in Ashford’s Dictionary ).
  • Step 2: Introduce a hydroxymethyl group via reductive amination or Grignard addition to the ketone group.
  • Step 3: Optimize reaction conditions (e.g., temperature, solvent) based on analogous procedures for benzylpiperidine carboxylates, where General Procedure A in used morpholine derivatives and column chromatography (EtOAc/MeOH with Et₃N) for purification .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy: Compare ¹H and ¹³C NMR data with structurally similar compounds. For instance, benzylpiperidine carboxylates in showed distinct peaks for morpholine (δ 67.32 ppm) and benzyl groups (δ 128.36 ppm) .
  • Mass Spectrometry: Confirm molecular weight (e.g., 1-Benzyl-3-carbethoxy-4-piperidone in has MW 315.79 g/mol ).
  • IR Spectroscopy: Identify hydroxyl (3200–3600 cm⁻¹) and benzyl C-H stretching (≈3000 cm⁻¹).

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage: Keep in sealed, moisture-resistant containers under inert gas (N₂/Ar) at -20°C, as piperidine derivatives like 1-Benzyl-3,3-dimethylpiperidin-4-one degrade under humidity .
  • Reactivity: Avoid strong oxidizers; stability tests under varying pH (e.g., 4–9) and temperatures (25–60°C) are recommended, as seen in safety protocols for related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during synthesis optimization?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to isolate variables (e.g., catalyst loading, solvent polarity) affecting yield. highlights factorial design for identifying interactions between parameters .
  • Analytical Validation: Cross-check purity via HPLC (e.g., ≥95% purity standards in ) and replicate reactions under controlled conditions to rule out experimental error.

Q. What mechanistic insights can be gained from studying the hydroxylation of 1-Benzyl-4-piperidone derivatives?

Methodological Answer:

  • Kinetic Analysis: Monitor reaction intermediates via time-resolved ¹H NMR or quenching studies. For example, describes ester hydrolysis/decarboxylation pathways for 1-benzyl-4-piperidone derivatives .
  • Isotopic Labeling: Use deuterated solvents or ¹⁸O-labeled water to trace hydroxyl group incorporation, as suggested in Ashford’s production methods .

Q. What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies for hydroxylation or benzyl-group reactions. emphasizes software tools for modeling reaction pathways .
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize solubility, leveraging chemical software for virtual screening .

Q. How can researchers assess the compound’s toxicity and ecological impact in early-stage studies?

Methodological Answer:

  • In Vitro Assays: Use cell viability assays (e.g., HepG2 cells) for acute toxicity screening, as acute data for related compounds were unspecified but flagged for further testing .
  • Ecotoxicology Models: Apply quantitative structure-activity relationship (QSAR) tools to predict biodegradability, given the lack of ecological data in existing SDS .

Properties

IUPAC Name

1-benzyl-3-(hydroxymethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-10-12-9-14(7-6-13(12)16)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKKQITUZVROHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394987
Record name 1-benzyl-3-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886-46-4
Record name 1-benzyl-3-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-4-HYDROXY-3-PIPERIDINEMETHANOL FUMARATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

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